molecular formula C12H14N2O B13991375 4-(N,N-Dimethyl-beta-alanyl)benzonitrile CAS No. 133712-59-1

4-(N,N-Dimethyl-beta-alanyl)benzonitrile

Cat. No.: B13991375
CAS No.: 133712-59-1
M. Wt: 202.25 g/mol
InChI Key: NBOVCDNQGHVTME-UHFFFAOYSA-N
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Description

4-(N,N-Dimethyl-beta-alanyl)benzonitrile is a chemical compound known for its unique structure and properties It features a benzonitrile group attached to a dimethylamino group via a beta-alanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Dimethyl-beta-alanyl)benzonitrile typically involves the reaction of benzonitrile with N,N-dimethyl-beta-alanine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethyl-beta-alanyl)benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-(N,N-Dimethyl-beta-alanyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in fluorescence studies.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethyl-beta-alanyl)benzonitrile involves its interaction with specific molecular targets. The compound can undergo intramolecular charge transfer, leading to unique photophysical properties. This charge transfer is facilitated by the dimethylamino group, which donates electron density to the benzonitrile moiety, resulting in dual fluorescence in polar solvents .

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-Dimethylamino)benzonitrile: Known for its dual fluorescence properties.

    4-(N,N-Diethylamino)benzonitrile: Similar structure but with ethyl groups instead of methyl groups.

    4-(N,N-Dimethyl-beta-alanyl)benzamide: Similar backbone but with an amide group instead of a nitrile.

Uniqueness

4-(N,N-Dimethyl-beta-alanyl)benzonitrile stands out due to its beta-alanyl linkage, which imparts unique chemical and physical properties. This linkage influences the compound’s reactivity and interaction with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

133712-59-1

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-[3-(dimethylamino)propanoyl]benzonitrile

InChI

InChI=1S/C12H14N2O/c1-14(2)8-7-12(15)11-5-3-10(9-13)4-6-11/h3-6H,7-8H2,1-2H3

InChI Key

NBOVCDNQGHVTME-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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